molecular formula C19H18F3N3O4 B4974611 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide

2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B4974611
M. Wt: 409.4 g/mol
InChI Key: IHAWOXWXRAXZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B cells.

Mechanism of Action

BTK is a key signaling molecule in the B cell receptor (BCR) pathway, which plays a critical role in the survival and proliferation of B cells. 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide inhibits BTK by binding to a specific region of the enzyme, preventing its activation and downstream signaling. This leads to the inhibition of B cell activation and proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. It has also demonstrated a selective and potent inhibition of BTK, with minimal off-target effects. In preclinical studies, 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies. However, one limitation of 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide is its potential for drug resistance, which has been observed in some patients treated with other BTK inhibitors. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide.

Future Directions

There are several potential future directions for the development of 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide. One area of research is the combination of 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide with other targeted therapies or immunotherapies, which may enhance its anti-tumor activity and overcome resistance. Additionally, further studies are needed to determine the optimal patient population for 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide, as well as its potential use in other types of cancer. Finally, the development of more potent and selective BTK inhibitors may provide additional options for the treatment of B cell malignancies.

Synthesis Methods

The synthesis of 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the reaction of 2-nitrophenol with 2-chloroacetyl chloride to form 2-(2-nitrophenoxy)acetamide. The resulting compound is then reacted with 2-(1-pyrrolidinyl)-5-(trifluoromethyl)aniline in the presence of a base to yield the final product, 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has demonstrated potent anti-tumor activity and has shown to be effective in overcoming resistance to other BTK inhibitors.

properties

IUPAC Name

2-(2-nitrophenoxy)-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4/c20-19(21,22)13-7-8-15(24-9-3-4-10-24)14(11-13)23-18(26)12-29-17-6-2-1-5-16(17)25(27)28/h1-2,5-8,11H,3-4,9-10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAWOXWXRAXZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-nitrophenoxy)-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide

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